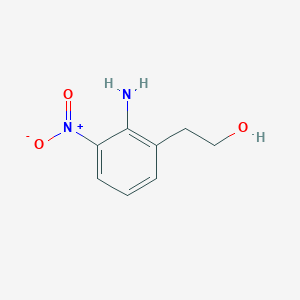

2-(2-Amino-3-nitrophenyl)ethanol

Description

2-(2-Amino-3-nitrophenyl)ethanol (CAS: 95067-35-9) is an aromatic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.177 g/mol . It features an ethanol group (-CH₂CH₂OH) attached to a benzene ring substituted with an amino (-NH₂) group at position 2 and a nitro (-NO₂) group at position 2. Key physical properties include:

- Boiling point: 391.3 ± 27.0 °C (760 mmHg)

- Density: 1.4 ± 0.1 g/cm³

- LogP: 0.97 (indicating moderate lipophilicity)

- Vapor pressure: 0.0 ± 0.9 mmHg at 25°C .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and dyes, due to its dual functional groups (amino and nitro), which enable diverse reactivity .

Properties

CAS No. |

95067-35-9 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(2-amino-3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-8-6(4-5-11)2-1-3-7(8)10(12)13/h1-3,11H,4-5,9H2 |

InChI Key |

OENQGPIPDICILU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Nitrophenyl)ethanol (CAS: 52022-77-2)

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

- Molecular formula : C₈H₈N₂O₃

- Molecular weight : 180.16 g/mol .

- Key differences: Replaces the ethanol group with a ketone (-COCH₃), increasing electrophilicity at the carbonyl carbon. Nitro group at position 6 instead of 3 alters electronic effects on the aromatic ring. Higher reactivity in condensation reactions but reduced hydrogen-bonding capacity compared to ethanol derivatives.

- Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .

3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol (CAS: 65235-31-6)

- Molecular formula : C₈H₁₀N₂O₄

- Molecular weight : 198.18 g/mol .

- Key differences: Contains a hydroxyethylamino (-NH-CH₂CH₂OH) group at position 4 and a nitro group at position 3. Higher molecular weight and polarity may improve solubility in aqueous systems compared to the target compound.

- Applications: Used as a dye intermediate (e.g., HC Red B54) due to its nitro-amino substitution pattern .

2-[[3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol (CAS: 596824-24-7)

- Molecular formula : C₁₃H₁₁N₅O₃

- Molecular weight : 300.27 g/mol .

- Key differences: Incorporates a triazolopyridazine heterocycle, significantly increasing structural complexity and planarity. The nitro group is part of a fused aromatic system, altering electronic properties and bioavailability.

Structural and Functional Analysis Table

Key Findings from Research

Positional Isomerism: The ortho placement of amino and nitro groups in this compound enhances intramolecular hydrogen bonding, stabilizing the molecule and influencing its reactivity in coupling reactions . In contrast, meta-substituted derivatives like 2-(3-Nitrophenyl)ethanol lack this stabilization, reducing their utility in directed ortho-metalation reactions .

Functional Group Impact: Ethanol-containing derivatives (e.g., this compound) exhibit higher solubility in polar solvents compared to ketone analogues (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), which favor organic phases .

Preparation Methods

Reduction of 2-(3-Nitrophenyl)ethanol Derivatives

A prominent method involves the selective reduction of nitro groups in pre-functionalized phenyl ethanol derivatives. For example, 2-(2-nitro-3-nitrophenyl)ethanol can undergo partial catalytic hydrogenation to yield the target compound.

Procedure :

-

Starting material : 2,3-Dinitrophenylethanol, synthesized via nitration of 2-nitrophenylethanol using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Reduction : Hydrogenation with Raney nickel (5–10 wt%) in the presence of sodium hydroxide (0.003–0.05 mol per mole substrate) at 30–150°C and 1–50 kg/cm² hydrogen pressure.

-

Selectivity : Alkali additives suppress over-reduction and improve amino group stability, achieving >98% yield.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 wt% Raney Ni | Maximizes H₂ uptake |

| NaOH concentration | 0.003–0.05 mol/mol | Prevents side reactions |

| Temperature | 80–100°C | Balances rate and selectivity |

Challenges in Regioselective Reduction

Reducing one nitro group in dinitro compounds requires precise control:

-

Competing pathways : Simultaneous reduction of both nitro groups leads to diamino byproducts.

-

Solution : Modulating hydrogen pressure (8–10 kg/cm²) and using poisoned catalysts (e.g., sulfur-modified Raney Ni) to lower activity.

Nucleophilic Substitution of Halonitrobenzenes

Reaction of 2-Chloro-3-nitrobenzene with Ethanolamine

This method leverages aromatic substitution to introduce the ethanolamine moiety directly.

Procedure :

-

Substrate : 2-Chloro-3-nitrobenzene reacts with ethanolamine (1.2 eq) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Base : Potassium carbonate (2 eq) facilitates deprotonation of ethanolamine, enhancing nucleophilicity.

-

Workup : Crystallization from ethanol/water (3:1) yields 85–92% pure product.

Mechanistic Insights :

-

The electron-withdrawing nitro group at position 3 activates the chloro substituent at position 2 for nucleophilic attack.

-

Steric hindrance from the nitro group necessitates elevated temperatures for complete conversion.

Stepwise Functionalization of Benzene Derivatives

Friedel-Crafts Alkylation Followed by Nitration

A multi-step approach builds the phenyl ethanol backbone before introducing nitro and amino groups.

Steps :

-

Alkylation : Benzene reacts with 2-chloroethanol in the presence of AlCl₃ to form 2-phenylethanol.

-

Nitration : Directed by the -OH group, nitration with fuming HNO₃ introduces nitro at position 3 (yield: 70–75%).

-

Amination : Selective reduction of a pre-introduced nitro group at position 2 using SnCl₂/HCl.

Limitations :

-

Nitration after alkylation risks over-nitration and poor regioselectivity.

-

Protecting the -OH group as an ether (e.g., methyl ether) improves nitration control but adds steps.

Industrial-Scale Production Techniques

Continuous-Flow Microreactor Systems

Recent patents highlight microreactors for safer and more efficient synthesis:

-

Reactors : Stainless steel tubular reactors (ID: 0.5–2 mm) enable rapid mixing and heat transfer.

-

Conditions :

-

Advantages : 95% conversion with 90% selectivity, reduced solvent use, and scalability.

Economic Considerations :

| Factor | Batch Process | Microreactor Process |

|---|---|---|

| Solvent consumption | 10 L/kg product | 3 L/kg product |

| Energy cost | High (heating/cooling) | Low (steady-state) |

Analytical and Purification Strategies

Chromatographic Monitoring

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Amino-3-nitrophenyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

- Nitrophenol Reduction Pathways : Start with nitration of 2-aminophenol derivatives, followed by selective reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C in ethanol under 1–3 bar H₂). Monitor reaction progress via TLC or HPLC to avoid over-reduction of aromatic amines .

- Ethanol Functionalization : Introduce the ethanol moiety via nucleophilic substitution or esterification. For example, react 2-amino-3-nitrophenol with ethylene oxide under basic conditions (e.g., NaOH in THF) .

- Optimization : Use Response Surface Methodology (RSM) to model variables like temperature, solvent polarity (ethanol/water ratios), and catalyst loading. Refer to RSM frameworks in ethanol-based extractions for parameter ranges .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Compare retention times with synthetic intermediates like 2-amino-3-nitrophenol .

- Spectroscopy : Use FT-IR to confirm the presence of -NH₂ (stretch ~3350 cm⁻¹) and -NO₂ (asymmetric stretch ~1520 cm⁻¹). Validate the ethanol group via O-H stretching (~3200–3600 cm⁻¹) .

- Crystallography : For single-crystal X-ray diffraction, grow crystals in ethanol/water mixtures. Compare bond angles and torsion angles with structurally similar compounds (e.g., 2-amino-4-nitrophenol derivatives) .

Advanced: How can computational chemistry predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to compute molecular geometry and electron distribution. Validate against experimental data for 2-(phenyl-amino)-ethanol derivatives .

- Group Contribution Methods : Apply the "centerpiece" approach to estimate vaporization enthalpies by decomposing the molecule into functional groups (e.g., -NH₂, -NO₂, -CH₂CH₂OH). Cross-reference with published frameworks for ethanol-based amines .

- Validation : Compare predicted vs. experimental DSC data for thermal stability (e.g., decomposition onset temperature). Adjust parameters if discrepancies exceed ±5% .

Advanced: How should researchers address contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Controlled Solubility Studies : Systematically test solubility in ethanol, DMSO, and aqueous buffers (pH 4–9) under standardized conditions (25°C, 1 atm). Document supersaturation limits via gravimetric analysis .

- Data Reconciliation : Apply statistical tools like Grubbs’ test to identify outliers. For conflicting ethanol/water solubility values, re-evaluate solvent purity and equilibration time (e.g., 24 hr stirring) .

- Molecular Dynamics (MD) Simulations : Model solvent interactions using software like GROMACS. Focus on hydrogen bonding between -NH₂/-OH groups and polar solvents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to uncharacterized toxicological risks. Avoid inhalation of dust by working with ethanol-wet samples .

- Spill Management : Neutralize spills with 5% acetic acid in ethanol to deactivate nitro groups. Collect waste in sealed containers labeled for nitroaromatic compounds .

- Emergency Preparedness : Maintain access to eyewash stations and 0.9% saline for dermal/ocular exposure. Document first-aid measures per GHS/CLP guidelines .

Advanced: What strategies are effective for studying the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stress Tests : Expose the compound to H₂O₂ (3–30% in ethanol) at 40–60°C. Monitor degradation via LC-MS for nitro-to-amine conversion byproducts .

- Photolytic Analysis : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure. Track absorbance changes at λ_max (~300 nm for nitro groups) and quantify decomposition with NMR .

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives. Compare activation energies with structurally similar nitroaromatics (e.g., 4-tert-butyl-2-nitrophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.